molecular formula C17H15NO3 B2751259 2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one CAS No. 183133-36-0

2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B2751259
CAS No.: 183133-36-0
M. Wt: 281.311
InChI Key: PHJROYPYUHPDOE-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is known for its unique structural features, which include a benzopyran ring fused with a dimethylamino phenyl group. It exhibits interesting photophysical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one typically involves the cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where chalcones are cyclized using hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of a dimethylamino group and a hydroxyl group on the benzopyran ring. This unique structure imparts distinct photophysical properties, making it valuable for applications in fluorescence-based techniques and optoelectronic devices.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)16-10-15(20)14-8-7-13(19)9-17(14)21-16/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJROYPYUHPDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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